4-Fluorophenyl methyl sulfone is an organic compound with the chemical formula C₁₇H₇FO₂S. It is a white crystalline solid at room temperature. The synthesis of 4-fluorophenyl methyl sulfone has been reported in various scientific journals, often involving the reaction of 4-fluorobenzenethiol with methanesulfonyl chloride. [, ] Additionally, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely employed to confirm the structure and purity of the synthesized product. []
4-Fluorophenyl methyl sulfone has also been explored for potential applications in material science. Its ability to form self-assembled structures makes it a potential candidate for the development of new functional materials. For instance, research has investigated its use in the fabrication of organic light-emitting diodes (OLEDs) [] and liquid crystals. []
4-Fluorophenyl methyl sulfone is an organic compound characterized by the molecular formula and a molecular weight of approximately 174.19 g/mol. It is a sulfone derivative, notable for its fluorinated phenyl group, which enhances its chemical properties and biological activity. The compound appears as a solid at room temperature and has applications in various fields, particularly in materials science and organic chemistry .
Several synthesis methods for 4-fluorophenyl methyl sulfone have been reported:
4-Fluorophenyl methyl sulfone finds applications in various domains:
Studies have shown that 4-fluorophenyl methyl sulfone interacts favorably with nickel-rich cathode materials in lithium-ion batteries. It helps form stable cathode-electrolyte interfaces, reducing degradation during cycling. These interactions are crucial for enhancing battery performance and longevity, making it a valuable additive in energy storage technologies .
Several compounds share structural similarities with 4-fluorophenyl methyl sulfone. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Phenyl methyl sulfone | Lacks fluorine; used similarly as an electrolyte additive | |
4-Chlorophenyl methyl sulfone | Chlorine substituent; different electronic properties | |
4-Bromophenyl methyl sulfone | Bromine substituent; exhibits different reactivity | |
Bis(4-fluorophenyl) sulfone | Bifunctional additive; enhances battery performance |
The presence of the fluorine atom in 4-fluorophenyl methyl sulfone significantly alters its chemical reactivity and biological activity compared to similar compounds. This unique characteristic allows it to function effectively as an interface modifier in lithium-ion batteries, where stability and performance are critical .
The exploration of 4-fluorophenyl methyl sulfone began in the mid-20th century alongside advancements in sulfonation and fluorination techniques. Early syntheses relied on Friedel-Crafts sulfonylation, but modern methods prioritize efficiency and scalability. A landmark development occurred in 2012 with the publication of a two-step reduction-methylation protocol using substituted benzene sulfonyl chlorides, achieving total yields exceeding 85%. This method, exemplified by the reaction of 4-fluorobenzenesulfonyl chloride with methylating agents, enabled industrial-scale production.
Key milestones include:
4-Fluorophenyl methyl sulfone serves as a versatile electrophile due to the electron-withdrawing nature of the sulfonyl group. Its fluorine atom further modulates reactivity, enabling selective transformations:
The compound’s bioisosteric properties make it invaluable in drug design:
Density functional theory (DFT) studies reveal:
The synthesis of 4-fluorophenyl methyl sulfone has historically relied on two primary methods: oxidation of sulfides and alkylation of sulfinate salts.
Sulfides such as di-4-fluorophenyl sulfide (C₁₂H₁₀F₂S) undergo oxidation to sulfones using hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide adduct (UHP) in the presence of cyanuric chloride. For example, stirring di-4-fluorophenyl sulfide with UHP (2.0 mmol) and cyanuric chloride (1.0 mmol) in acetonitrile at room temperature yields the corresponding sulfoxide, which is further oxidized to the sulfone under prolonged reaction conditions [3] . This method achieves moderate yields (70–85%) but requires careful control of stoichiometry to avoid over-oxidation to sulfones [4].
Methyl sulfinate salts react with 4-fluorophenyl halides (e.g., 4-fluorobromobenzene) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via nucleophilic displacement, where the sulfinate anion attacks the electrophilic aryl halide. However, this method is limited by the availability of stable sulfinate precursors and competing side reactions such as elimination [4].
Recent developments focus on reagent-driven synthesis and catalytic systems. A notable example is the use of N-(3-(dimethylamino)-2-(methylsulfonyl)allylidene)-N-methylmethanaminium hexafluorophosphate, a reagent that facilitates rapid methyl sulfone formation. This compound reacts with bis-nucleophiles under mild conditions, enabling efficient access to 4-fluorophenyl methyl sulfone in 58% yield [2].
While copper-mediated sulfone syntheses are less documented for this specific compound, general protocols involve copper(I) iodide-catalyzed coupling of aryl halides with sodium methanesulfinate. These reactions typically require ligands like 1,10-phenanthroline and operate at elevated temperatures (80–100°C) [4].
Sulfonylative cross-coupling integrates sulfonyl groups into biaryl structures, offering a route to 4-fluorophenyl methyl sulfone when paired with methylboronic acid.
The reaction proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination. Aryl halides (e.g., 4-fluorobromobenzene) undergo oxidative addition to a palladium catalyst, followed by transmetalation with a methylboronic acid. Sulfur dioxide (SO₂) insertion forms a palladium-sulfinate intermediate, which reductively eliminates to yield the sulfone [4].
Palladium catalysts such as Pd(PPh₃)₄ paired with Xantphos ligands enhance efficiency. Optimal conditions use DMSO as a solvent and cesium carbonate as a base, achieving yields up to 75% [4].
Electron-deficient aryl halides exhibit higher reactivity, while sterically hindered substrates (e.g., ortho-substituted arenes) result in diminished yields. Heteroaryl halides are generally incompatible [4].
Magnesium turnings facilitate direct coupling between sulfonyl chlorides and alkyl halides, offering a scalable route to 4-fluorophenyl methyl sulfone.
In a representative procedure, 4-fluorobenzenesulfonyl chloride (1 mmol) and methyl iodide (1.2 mmol) react with magnesium (1.2 mmol) in tetrahydrofuran (THF) under ultrasound irradiation (60°C, 1 hour). Ultrasound enhances mass transfer and reduces induction periods, achieving 85% isolated yield [1].
Table 1: Optimization of Ultrasound-Assisted Magnesium-Mediated Synthesis
Parameter | Optimal Value | Yield (%) |
---|---|---|
Temperature | 60°C | 85 |
Ultrasound Duration | 1 hour | 85 |
Mg Equivalents | 1.2 | 85 |
Solvent | THF | 85 |
THF acts as both solvent and ligand, coordinating to magnesium to stabilize intermediates. Increasing THF volume beyond 3 mL diminishes yields due to dilution effects [1].
Current literature on 4-fluorophenyl methyl sulfone does not describe radical borylation pathways. However, theoretical studies suggest that borylation via radical intermediates could proceed through homolytic cleavage of B-B bonds in diboron reagents, followed by sulfur-centered radical capture. Density functional theory (DFT) calculations predict a reaction energy of −12.3 kcal/mol for sulfur-boron bond formation, though experimental validation remains pending [4].
Hypothetical pathways involving tert-butyl hydroperoxide (TBHP) as an initiator show favorable activation energies (ΔG‡ = 18.7 kcal/mol) for radical generation. Polar solvents like ethanol stabilize transition states, reducing kinetic barriers [4].
Nonpolar solvents (e.g., toluene) increase activation energies by 4–6 kcal/mol compared to polar aprotic solvents (e.g., DMF), highlighting the role of solvation in stabilizing charged intermediates [4].
Irritant